(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
Description
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is a diarylmethanol derivative featuring two distinct aromatic substituents: a 4-bromophenyl group and a 4-methoxy-2-methylphenyl group. The methanol (-CH₂OH) moiety bridges these aromatic systems, conferring unique physicochemical properties.
- Molecular Formula: C₁₅H₁₅BrO₂ (inferred from substituents)
- 4-Methoxy-2-methylphenyl Group: The methoxy (-OCH₃) group enhances solubility in polar solvents, while the methyl (-CH₃) group contributes steric bulk .
This compound is likely synthesized via acid-catalyzed condensation or Grignard addition, analogous to methods used for similar diarylmethanols (e.g., M3 in ).
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-9-13(18-2)7-8-14(10)15(17)11-3-5-12(16)6-4-11/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNVVEIUBGUOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which then undergoes nucleophilic addition to the aldehyde group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (4-Bromophenyl)(4-methoxy-2-methylphenyl)ketone.
Reduction: Formation of (4-Methoxy-2-methylphenyl)methanol.
Substitution: Formation of (4-Methoxy-2-methylphenyl)(4-substituted phenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has been investigated for its potential therapeutic effects. Its structure is similar to that of known pharmacophores, making it a candidate for:
- Antihistamine Development : The compound's structural analogs have been explored for their antihistamine properties, particularly in relation to H1 receptor antagonism .
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Carbinol Formation : It has been used in the synthesis of various carbinol derivatives through electrophilic activation and nucleophilic substitution reactions .
- Building Block for Complex Molecules : Its unique functional groups allow it to participate in further chemical transformations, facilitating the synthesis of more complex organic compounds.
Case Study 1: Synthesis of Antihistamines
Research highlighted the synthesis of antihistamine drugs from carbinol intermediates derived from this compound. The process involved using Lewis acid catalysis to enhance yields significantly, demonstrating the compound's utility in pharmaceutical applications .
Case Study 2: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol with structurally related compounds:
Key Differences and Implications
Electronic Effects
- The methoxy group in the target compound enhances electron-donating resonance effects, increasing solubility in methanol and acetonitrile compared to sulfonyl- or chloro-substituted analogs (e.g., ).
Steric Effects
- The ortho-methyl group in the target compound introduces steric hindrance, reducing reactivity toward bulky electrophiles compared to cyclopropyl or unsubstituted analogs ().
Physicochemical Properties
- Solubility: Higher in methanol/water mixtures compared to sulfonyl or cyclopropyl derivatives due to the methoxy group.
- Melting Point : Expected to be lower than chlorinated analogs (e.g., M3 in , m.p. 230°C) due to reduced symmetry.
Biological Activity
The compound (4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromophenyl group and a methoxy-substituted methylphenyl group, which contribute to its biological activity through various mechanisms.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress, which is linked to various diseases, including cancer. Studies have shown that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the bromophenyl moiety have demonstrated effective radical scavenging capabilities.
Comparative Antioxidant Activity
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 58.2 | |
| Other Bromophenol Derivatives | Varied |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Its effectiveness has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, inhibiting cancer cell proliferation.
Case Study Results
In vitro studies reported the following IC50 values for this compound:
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with bromophenol structures have demonstrated significant activity against various bacterial strains.
Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
